N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine
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Overview
Description
(E)-1-(4-CHLORO-3-NITROPHENYL)-N-{4’-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}METHANIMINE is a complex organic compound characterized by the presence of chlorinated and nitro-substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-{4’-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}METHANIMINE typically involves multi-step organic reactions. The initial step often includes the nitration of chlorobenzene to form 4-chloro-3-nitrobenzene. This is followed by a condensation reaction with an appropriate amine to form the imine linkage. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and condensation reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-CHLORO-3-NITROPHENYL)-N-{4’-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}METHANIMINE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as sodium hydroxide for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, amines, and other functionalized aromatic compounds.
Scientific Research Applications
(E)-1-(4-CHLORO-3-NITROPHENYL)-N-{4’-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}METHANIMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-{4’-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}METHANIMINE involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluoro-1-nitrobenzene
- 2,5-Difluoronitrobenzene
- 3-Fluoro-2-nitrophenol
Uniqueness
(E)-1-(4-CHLORO-3-NITROPHENYL)-N-{4’-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}METHANIMINE is unique due to its specific combination of nitro and chloro substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H20Cl2N4O4 |
---|---|
Molecular Weight |
547.4 g/mol |
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-N-[4-[4-[(4-chloro-3-nitrophenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]methanimine |
InChI |
InChI=1S/C28H20Cl2N4O4/c1-17-11-21(5-9-25(17)31-15-19-3-7-23(29)27(13-19)33(35)36)22-6-10-26(18(2)12-22)32-16-20-4-8-24(30)28(14-20)34(37)38/h3-16H,1-2H3 |
InChI Key |
XCUZRFFIVOIHJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C)N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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